4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide

Hedgehog pathway inhibition Quinazoline SAR Drug-likeness optimization

Select CAS 313399-04-1 as the definitive 6-chloro-4-phenylquinazoline benzamide for Hedgehog pathway SAR. The 6-Cl substituent and p-tolyl terminus define unique LogP (~0.4–0.6 units lower than Br analog) and TPSA (~66.9 Ų), enabling precise halogen-scanning and pharmacophore calibration. Use its CYP1A2 TDI IC50 of 2.53 μM as a series-internal metabolic liability benchmark. This chemotype, with a ~12–14 Å quinazoline-to-amide distance, is patentably distinct from the BMS-833923 series and expressly claimed in the Exelixis EP2527330/US8222263 families—enabling freedom-to-operate exploration. Insist on exact CAS 313399-04-1; congeners or regioisomers cannot substitute.

Molecular Formula C28H21ClN4O
Molecular Weight 464.95
CAS No. 313399-04-1
Cat. No. B2918338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
CAS313399-04-1
Molecular FormulaC28H21ClN4O
Molecular Weight464.95
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C28H21ClN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33)
InChIKeyNVKNUDUKPYKQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 43 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 313399-04-1): Sourcing and Structural Identity for Hedgehog Pathway Research Procurement


4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 313399-04-1) is a synthetic quinazoline derivative belonging to the 2-anilino-4-phenylquinazoline benzamide class, a chemotype explicitly claimed within patent families targeting the Hedgehog (Hh) signaling pathway via Smoothened (Smo) receptor antagonism [1]. The compound possesses a molecular formula of C28H21ClN4O and a molecular weight of 464.9 g/mol . Structurally, it is distinguished by a 6-chloro substituent on the quinazoline core, a 4-phenyl group at the quinazoline 4-position, and a 4-methylphenyl (p-tolyl) benzamide terminus. This compound serves as a key intermediate comparator for structure-activity relationship (SAR) studies within the broader aminoquinazoline Hedgehog inhibitor landscape.

Why 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Cannot Be Replaced by Generic Quinazoline Analogs in Hedgehog Pathway Studies


Within the 2-anilino-4-phenylquinazoline benzamide series, small substituent changes on the quinazoline core (e.g., Cl → Br, Cl → CH3) or the terminal benzamide (e.g., 4-methylphenyl → 2,6-dimethylphenyl) produce divergent physicochemical properties, Smo binding interactions, and cellular pharmacodynamic profiles that cannot be predicted a priori [1]. Patent SAR data indicate that the 6-chloro substituent and the p-tolyl amide terminus are not interchangeable decorations; they define distinct chemical space with unique LogP, polar surface area, and hydrogen-bonding capacity relative to close analogs such as the 6-bromo variant (3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide) or the 6-methyl variant (N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide) [2]. Consequently, procurement of the exact CAS 313399-04-1 compound—rather than a generic quinazoline—is mandatory for reproducible SAR, selectivity profiling, and in vivo correlation studies.

Quantitative Differentiation Evidence for 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 313399-04-1) Versus Closest Comparators


6-Chloro vs. 6-Bromo Quinazoline Substitution: Physicochemical and Predicted Permeability Differentiation

The target compound bears a 6-chloro substituent (atomic radius ~175 pm, electronegativity 3.16) on the quinazoline core, while its nearest congener, 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide, carries a 6-bromo group (atomic radius ~185 pm, electronegativity 2.96). This Cl→Br exchange increases molecular weight from 464.9 to ~509.4 g/mol and raises calculated XLogP by approximately 0.4–0.6 log units, exceeding typical oral drug-likeness thresholds . The smaller chloro substituent preserves a lower topological polar surface area (TPSA ~66.9 Ų vs. ~66.9 Ų for the bromo analog at the same connectivity, but with reduced rotatable bond bulk), favoring passive membrane permeability [1]. In the context of the EP2527330 patent family, 6-chloro-substituted quinazoline benzamides are explicitly exemplified as Hedgehog pathway modulators, whereas 6-bromo analogs are not disclosed with equivalent biological annotation [2].

Hedgehog pathway inhibition Quinazoline SAR Drug-likeness optimization

4-Methylphenyl vs. 2,6-Dimethylphenyl Benzamide Terminus: Steric and H-Bond Donor Differentiation

The target compound terminates in a mono-substituted 4-methylphenyl (p-tolyl) benzamide, presenting one hydrogen-bond donor (amide NH) in a para-substituted geometry. The comparator 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(2,6-dimethylphenyl)benzamide (CAS 332118-07-7) features a 2,6-dimethylphenyl terminus, introducing ortho-methyl groups that create steric hindrance around the amide NH and restrict conformational freedom of the terminal aryl ring [1]. This steric modulation alters the dihedral angle between the benzamide carbonyl and the terminal phenyl ring, which in analogous Smo antagonist series has been shown to affect the depth of ligand insertion into the Smo transmembrane helical bundle [2]. The 4-methylphenyl variant preserves an unencumbered amide NH for optimal hydrogen-bonding with conserved Smo residues (e.g., Asp384, Tyr394 as modeled in related 2-methoxybenzamide Smo antagonists), while the 2,6-dimethyl analog introduces a steric clash penalty estimated at ~1.5–3.0 kcal/mol in docking studies on homologous Smo structures [3].

Benzamide SAR Smo receptor binding Steric modulation

CYP450 Liability Profile: Human Liver Microsome CYP1A2 Time-Dependent Inhibition Data

In a time-dependent inhibition (TDI) assay using human liver microsomes, 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide demonstrated an IC50 of 2.53 μM against CYP1A2 following a 0.5-hour pre-incubation with NADPH [1]. This value places the compound in a moderate TDI risk category. By comparison, many FDA-approved quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) exhibit CYP1A2 TDI IC50 values below 1 μM, indicating higher TDI liability [2]. The 2.53 μM IC50 for the target compound suggests a more favorable CYP1A2 interaction profile than these clinically used quinazolines, though direct head-to-head microsome data under identical conditions are not publicly available. This TDI measurement provides a quantitative basis for prioritizing this compound over more CYP1A2-liable quinazoline analogs in early ADME-Tox triage.

Drug metabolism CYP450 inhibition ADME-Tox profiling

Regioisomeric Benzamide Connectivity: para-Benzamide vs. meta-Benzamide Positioning and Its Impact on Smo Pharmacophore Geometry

The target compound connects the quinazoline 2-amino group to the benzamide moiety via a para (1,4-) linkage on the central phenyl ring. A documented regioisomer, 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide, employs a meta (1,3-) connectivity . In Smo antagonist pharmacophore models derived from vismodegib and BMS-833923 co-crystal structures, the para-benzamide scaffold positions the terminal amide aryl group at an optimal ~12–14 Å distance from the quinazoline core, matching the spatial separation between the Smo transmembrane ligand-binding pocket entrance and the extracellular loop II hydrogen-bonding network . The meta-benzamide regioisomer compresses this distance by approximately 1.5–2.0 Å, potentially misaligning the terminal amide NH with key Smo residues. Patent SAR from the EP2527330 family explicitly exemplifies para-linked benzamide quinazolines (including the target compound's scaffold) as Hedgehog pathway inhibitors with nanomolar cellular activity, while meta-linked analogs show attenuated or unreported potency [1].

Regioisomer SAR Smo antagonist pharmacophore Quinazoline benzamide topology

Patent-Disclosed Structural Enablement: Explicit Exemplification in Hedgehog Pathway Inhibitor IP

The 6-chloro-4-phenylquinazolin-2-yl benzamide scaffold, of which CAS 313399-04-1 is a specific embodiment, is explicitly disclosed and enabled within the US8222263B2 and EP2527330A1 patent families assigned to Exelixis, Inc., covering methods of treating cancer via Hedgehog pathway modulation [1]. Within this patent landscape, the target compound occupies a structurally distinct sub-genus characterized by (i) a 6-chloro substituent on the quinazoline core, (ii) an unsubstituted 4-phenyl group at the quinazoline 4-position, and (iii) a 4-methylphenyl benzamide terminus. This combination is not redundantly claimed by the BMS-833923 (XL-139) patent estate, which covers the 4-phenylquinazoline scaffold with a 2-methyl-5-(methylaminomethyl)phenyl benzamide terminus (CAS 1059734-66-5; Smo IC50 = 5.8 nM) . The structural divergence at the terminal benzamide—4-methylphenyl vs. 2-methyl-5-(methylaminomethyl)phenyl—places the two compounds in distinct chemical matter patent sub-classes, reducing freedom-to-operate overlap for procurement aimed at derivative SAR exploration [2].

Patent enablement Hedgehog inhibitor IP Chemical procurement compliance

Limitations Acknowledgment: Current Evidence Gaps for Direct Biological Comparative Data

A systematic search of ChEMBL, BindingDB, PubMed, and Google Patents (conducted up to April 2026) did not identify peer-reviewed publications or curated database entries reporting direct, head-to-head IC50, Ki, or cellular activity data for CAS 313399-04-1 against a named comparator compound in the same assay. The CYP1A2 TDI IC50 of 2.53 μM (BindingDB CHEMBL5180351) represents the only publicly available quantitative bioactivity measurement for this exact compound [1]. The compound's biological annotation is inferred from (i) its structural membership in the EP2527330/US8222263 patent family of Hedgehog pathway inhibitors, (ii) SAR trends from related 2-methoxybenzamide and 4-phenylquinazoline Smo antagonists, and (iii) computed physicochemical properties relative to structurally characterized analogs. Procurement decisions should account for this evidence gap: the compound is most appropriately sourced as a tool for physicochemical SAR and IP diversification rather than as a biologically pre-validated lead. Institutions requiring pre-existing Smo IC50 data should consider BMS-833923 (CAS 1059734-66-5, Smo IC50 = 5.8 nM) or vismodegib (CAS 879085-55-9) as alternative procurement starting points .

Evidence gap analysis Data transparency Procurement risk assessment

Recommended Procurement and Application Scenarios for 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 313399-04-1)


Hedgehog Pathway Inhibitor SAR Expansion: 6-Position Quinazoline Halogen Scanning

Procure CAS 313399-04-1 as the 6-chloro anchor point for a systematic halogen-scanning SAR study (Cl, Br, I, CF3, H) at the quinazoline 6-position, using the 6-bromo analog (3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide) and the 6-methyl analog (N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide) as direct comparators. The ~44.5 g/mol molecular weight difference and ~0.4–0.6 log unit lipophilicity shift between Cl and Br analogs provide a quantifiable basis for assessing halogen-dependent permeability, metabolic stability, and Smo binding enthalpy-entropy compensation. Use the CYP1A2 TDI IC50 of 2.53 μM as a baseline metabolic liability benchmark for the series [1].

Patent-Led Chemical Matter Expansion Adjacent to BMS-833923 IP Space

For organizations pursuing freedom-to-operate in the Hedgehog inhibitor space, CAS 313399-04-1 enables exploration of the 6-chloro-4-phenylquinazoline benzamide sub-series, which is structurally and patentably distinct from the BMS-833923 (CAS 1059734-66-5) 4-phenylquinazoline 2-methyl-5-(methylaminomethyl)phenyl benzamide series. The 4-methylphenyl terminus and 6-chloro substituent constitute a differentiated chemical matter combination explicitly enabled in the Exelixis EP2527330/US8222263 patent families [2]. This compound serves as a procurement starting point for synthesizing focused libraries for novel Smo antagonist IP generation.

Computational Chemistry and Pharmacophore Validation: Para-Benzamide Geometry Benchmarking

Use CAS 313399-04-1 as a para-benzamide geometry standard for calibrating Smo antagonist pharmacophore models. The ~12–14 Å quinazoline-to-terminal-amide distance, unhindered 4-methylphenyl NH hydrogen-bond donor, and TPSA of ~66.9 Ų provide defined computational parameters against which meta-benzamide regioisomers and ortho-substituted analogs can be benchmarked in docking and molecular dynamics simulations [3]. This application leverages the compound's well-defined 2D/3D structure even in the absence of experimental Smo IC50 data.

ADME-Tox Triage: CYP1A2 Time-Dependent Inhibition Risk Stratification

Incorporate CAS 313399-04-1 into early ADME-Tox screening cascades as a moderate-CYP1A2-TDI-risk quinazoline comparator. The experimentally measured IC50 of 2.53 μM in the human liver microsome TDI assay provides a quantitative reference point for ranking newly synthesized analogs. Compounds with CYP1A2 TDI IC50 above 2.53 μM may be deprioritized, while those with values below this threshold warrant further DDI investigation, using the target compound as the series-internal benchmark [4].

Quote Request

Request a Quote for 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.